molecular formula C11H11BrN4 B11845372 3H-Imidazo(4,5-f)quinolin-2-amine, 3-methyl-, hydrobromide CAS No. 77314-22-8

3H-Imidazo(4,5-f)quinolin-2-amine, 3-methyl-, hydrobromide

Cat. No.: B11845372
CAS No.: 77314-22-8
M. Wt: 279.14 g/mol
InChI Key: CVIAEABTNJKAIC-UHFFFAOYSA-N
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Description

3H-Imidazo(4,5-f)quinolin-2-amine, 3-methyl-, hydrobromide is an organic compound belonging to the imidazoquinoline family. This compound is characterized by a fused ring structure consisting of an imidazole ring and a quinoline ring, with a methyl group at position 3 and an amino group at position 2. It is commonly used in scientific research due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3H-Imidazo(4,5-f)quinolin-2-amine, 3-methyl-, hydrobromide involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under appropriate conditions. This reaction typically involves heating and the use of a suitable solvent, followed by a series of purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo(4,5-f)quinolin-2-amine, 3-methyl-, hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or chloroform, and appropriate catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted imidazoquinolines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3H-Imidazo(4,5-f)quinolin-2-amine, 3-methyl-, hydrobromide involves its interaction with cellular components, leading to DNA damage and mutations. It induces chromosomal anomalies, gene mutations, and DNA damage in both human and animal cells in vitro . The molecular targets and pathways involved in these effects are still under investigation, but it is known to affect cellular DNA and induce mutagenic changes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-Imidazo(4,5-f)quinolin-2-amine, 3-methyl-, hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide component, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous .

Properties

CAS No.

77314-22-8

Molecular Formula

C11H11BrN4

Molecular Weight

279.14 g/mol

IUPAC Name

3-methylimidazo[4,5-f]quinolin-2-amine;hydrobromide

InChI

InChI=1S/C11H10N4.BrH/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12;/h2-6H,1H3,(H2,12,14);1H

InChI Key

CVIAEABTNJKAIC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N.Br

Related CAS

76180-96-6 (Parent)

Origin of Product

United States

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